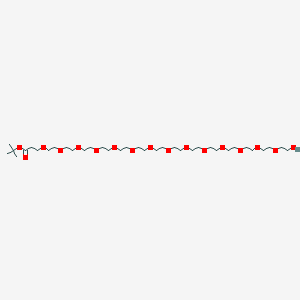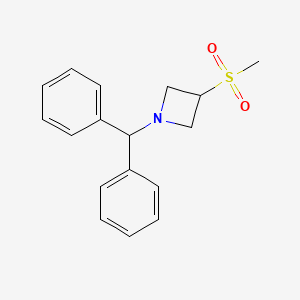
Hydroxy-PEG14-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy-PEG14-t-butyl ester is a polyethylene glycol-based compound used primarily as a PROTAC linker. The compound has the molecular formula C₃₅H₇₀O₁₇ and a molecular weight of 762.92. It is a liquid at room temperature and is known for its role in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are used in targeted protein degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydroxy-PEG14-t-butyl ester is synthesized through a series of polyethylene glycol (PEG) elongation reactions followed by esterification. The process typically involves the reaction of polyethylene glycol with tert-butyl bromoacetate under basic conditions to form the ester linkage. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxy-PEG14-t-butyl ester undergoes various chemical reactions, including:
Esterification: The compound can react with carboxylic acids to form esters.
Hydrolysis: In the presence of acidic or basic conditions, the ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Esterification: Carboxylic acids, acid chlorides, or anhydrides in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Applications De Recherche Scientifique
Hydroxy-PEG14-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and the development of new therapeutic agents.
Medicine: Investigated for its potential in drug delivery systems and targeted therapies.
Industry: Utilized in the production of specialized polymers and materials.
Mécanisme D'action
The primary mechanism of action of Hydroxy-PEG14-t-butyl ester involves its role as a PROTAC linker. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol (PEG) chain in this compound provides flexibility and solubility, facilitating the interaction between the ligase and the target protein .
Comparaison Avec Des Composés Similaires
Hydroxy-PEG14-t-butyl ester can be compared with other PEG-based PROTAC linkers such as:
- Hydroxy-PEG9-t-butyl ester
- Hydroxy-PEG7-t-butyl ester
- Bis-PEG11-t-butyl ester
- Hydroxy-PEG11-t-butyl ester
Uniqueness: this compound is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This can enhance the efficiency of PROTACs in targeting and degrading specific proteins .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H70O17/c1-35(2,3)52-34(37)4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-30-50-32-33-51-31-29-49-27-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-36/h36H,4-33H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVAHDQLLZTIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H70O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2-Aminoethyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B8004188.png)







![2-Bromo-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8004244.png)
![3-(2-(2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid tert-butyl ester](/img/structure/B8004249.png)
